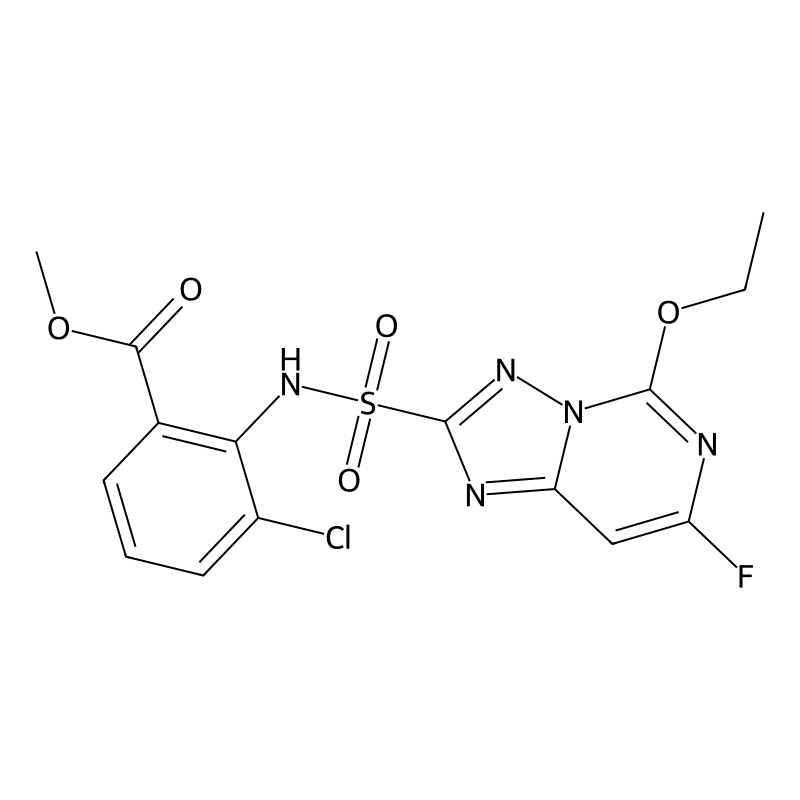

Cloransulam-methyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 3 ppm (pH 5),184 ppm (pH 7) at 25 °C

In water (25 °C) = 3430 mg/L (pH 9)

Solubility (all in mg/L): acetone 4360; acetonitrile 550; dichloromethane 3980; ethyl acetate 980; methanol 470; hexane <10; octanol <10; toluene 14

Synonyms

Canonical SMILES

Cloransulam-methyl mode of action acetolactate synthase inhibitor

Chemical Profile and Key Properties

The table below summarizes the fundamental chemical and application data for Cloransulam-methyl.

| Property | Description |

|---|---|

| Chemical Class | Triazolopyrimidine sulfonanilide [1] [2] [3] |

| HRAC Group | Group 2 (Inhibition of ALS) [4] |

| CAS Number | 147150-35-4 [1] |

| Molecular Formula | C15H13ClFN5O5S [1] |

| Molecular Weight | 429.81 g/mol [1] |

| Primary Use | Selective post-emergence control of broadleaf weeds in soybeans [1] [5] [4] |

| Typical Use Rate | Varies by formulation; in "Tendovo" premix: ~1.5-2.1 quarts/acre [5] |

Mechanism of Action: ALS Inhibition

The herbicidal activity of this compound stems from its potent inhibition of the target-site enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). The sequence of biochemical events is illustrated below:

This compound mode of action pathway.

This inhibition leads to a depletion of the essential amino acids valine, leucine, and isoleucine [3] [6]. The subsequent starvation disrupts protein synthesis and critical cellular processes, ultimately causing the cessation of cell division and plant growth in susceptible weeds [4].

Herbicide Resistance and Management

Repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations. The primary mechanism is Target-Site Resistance (TSR), caused by specific mutations in the ALS gene [7] [6]. Common mutations include substitutions at positions Ala-122, Pro-197, and Trp-574, which reduce the herbicide's ability to bind to the enzyme [7] [6].

Research on Chenopodium album from China demonstrates that some populations resistant to other ALS inhibitors (e.g., thifensulfuron-methyl) can remain susceptible to this compound, indicating a lack of cross-resistance in certain cases [7]. This underscores the need for precise resistance monitoring.

To manage resistance, this compound is increasingly used in pre-mixed formulations with herbicides of different modes of action, such as Tendovo, which combines it with S-metolachlor (Group 15) and metribuzin (Group 5) [5].

Experimental and Analytical Methods

For researchers characterizing this herbicide and its effects, the following methodologies are relevant:

- Whole-Plant Dose-Response Assays: Used to determine the resistance level (GR₅₀) of weed populations. Plants are grown to the 3-4 leaf stage and treated with a range of herbicide doses. Biomass reduction or visual injury is assessed 21 days after treatment to generate dose-response curves [7].

- Molecular Analysis of Resistance:

- DNA Sequencing: Genomic DNA is extracted from leaf tissue. The ALS gene is amplified via PCR using specific primers and sequenced to identify known resistance-conferring mutations [7].

- ALS Enzyme Assays: In vitro assays evaluate the direct inhibitory effect of this compound on the ALS enzyme extracted from plants, confirming whether resistance is target-site based [7].

- Environmental Fate Analysis: Methods like solid-phase extraction (SPE) combined with capillary electrophoresis (CE) or liquid chromatography-mass spectrometry (LC-MS) are used to detect and quantify this compound at low concentrations in environmental samples like soil and water [3].

References

- 1. This compound | Herbicide | MedChemExpress [medchemexpress.com]

- 2. Penoxsulam--structure-activity relationships of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides | SpringerLink [link.springer.com]

- 4. This compound - Active Ingredient Page — Chemical Warehouse [chemicalwarehouse.com]

- 5. New herbicides for the 2025 growing season [blog-crop-news.extension.umn.edu]

- 6. EP2627183B1 - Use of als inhibitor herbicides for control ... [patents.google.com]

- 7. Multiple Resistance to PS II-Inhibiting and ALS ... [mdpi.com]

Cloransulam-methyl soil metabolism pathways metabolites

Aerobic Soil Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of cloransulam-methyl in aerobic soils, based on laboratory studies:

Primary metabolic pathway of this compound in aerobic soil.

Metabolite Profile and Degradation Kinetics

The table below summarizes the key characteristics of the identified metabolites and the parent compound's degradation kinetics from soil metabolism studies:

| Compound | Maximum Concentration Reached | Relative Phytotoxicity | Notes / Formation Process |

|---|---|---|---|

| This compound (Parent) | N/A | High (herbicidal) | Applied compound [1] |

| Cloransulam (Free Acid) | 25 ng g⁻¹ | Significantly less | Formed via hydrolysis (ester cleavage) [1] |

| 5-Hydroxythis compound | 9 ng g⁻¹ | Significantly less | Formed via oxidation (hydroxylation) [1] |

| 5-Hydroxycloransulam | 8 ng g⁻¹ | Significantly less | Formed via subsequent hydrolysis of 5-hydroxythis compound [1] |

| Bound Residues | 76% of applied ¹⁴C | Not specified | Majority fate; residue strongly bound to soil organic matter [1] |

| Mineralization (CO₂) | ≤10% of applied ¹⁴C | None | Complete degradation by microorganisms [1] |

The formation of bound residue was the dominant fate, accounting for 76% of the applied material in one soil after 357 days [1]. The degradation rate is temperature-dependent, decreasing about 10-fold at 5°C compared to 25°C [1].

Key Experimental Protocols

The foundational data on metabolism pathways comes from controlled laboratory studies. Here is a summary of the core methodology used:

| Protocol Aspect | Detailed Description |

|---|---|

| Soil Incubation | Soils (e.g., Cecil loamy sand, Hanford loam) were fortified with 66 ng g⁻¹ of this compound, using ¹⁴C-labeled material (labeled on either the pyrimidine or phenyl ring) [1]. |

| Study Conditions | Incubations were conducted in the dark at 25°C and a moisture potential of -100 kPa under a positive oxygen pressure to maintain aerobic conditions [1]. |

| Sample Analysis | Soil extracts were analyzed to identify metabolites. The pool of bound residues was characterized using sequential extraction with acetone/1M HCl, citrate-dithionate, and 1M NaOH [1]. |

| Kinetic Modeling | Dissipation data were fit to a nonlinear two-compartment model, which effectively described the biphasic (fast then slow) degradation pattern [1]. |

Environmental Fate and Practical Implications

The described metabolism directly influences the herbicide's behavior in the field:

- Low Environmental Persistence: Field studies show this compound dissipates rapidly, with half-lives between 0.44 to 5.53 days in soybean fields, leading to negligible residues in soil and crops at harvest [2].

- Reduced Leaching Potential: While the parent compound and its acid metabolite are classified as mobile, the rapid dissipation and strong formation of bound residues diminish the potential for groundwater contamination [3].

- Influence on Soil Microbiome: Recent research indicates that this compound can cause transient shifts in the soil microbial community, increasing the abundance of some pesticide-degrading bacteria and potentially interfering with the soil nitrogen cycle [4] [5].

References

- 1. products and kinetics of this compound aerobic soil ... [ars.usda.gov]

- 2. Dissipation dynamics and final residues of cloransulam- ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [agropages.com]

- 4. Effects of this compound and diclosulam on soil ... [sciencedirect.com]

- 5. Effects of this compound and diclosulam on soil ... [pubmed.ncbi.nlm.nih.gov]

Cloransulam-methyl aerobic soil degradation half-life

Aerobic Soil Degradation Half-Lives

The following table summarizes the aerobic soil degradation half-lives of cloransulam-methyl from key studies:

| Soil Type / Condition | Half-Life (Days) | Model / Context | Source |

|---|---|---|---|

| Cecil loamy sand | 9 | Two-compartment model (lab) | [1] [2] |

| Hanford loam | 13 | Two-compartment model (lab) | [1] [2] |

| Cecil loamy sand | 16 | First-order initial rate model (lab) | [1] |

| Hanford loam | 21 | First-order initial rate model (lab) | [1] |

| 16 different soils | 13 - 28 (Mean: 18 ±4) | Apparent first-order (lab) | [1] [2] |

| Sandy loam (field) | 6.6 (DT₅₀) | Field conditions (Wisconsin) | [3] |

| Lab at 20°C | 15 | Typical lab condition | [4] |

| Field (typical) | 10 | Typical field condition | [4] |

Key Influencing Factors:

- Temperature: Degradation rates decreased approximately 10-fold when soils were incubated at 5°C compared to 25°C [1] [2].

- Soil Sterilization: Degradation rates also decreased about 10-fold in sterilized soils, indicating a significant microbial role in dissipation [1] [2].

- Degradation Pathway: The fate pathway shifts with temperature; at higher temperatures, formation of metabolites and bound residues is favored over mineralization [5].

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the half-life data, the core studies followed rigorous laboratory protocols.

1. Core Aerobic Soil Metabolism Study

This method is detailed in the 1996 Journal of Agricultural and Food Chemistry paper [1] [2].

- Soil Preparation: Two soils (Cecil loamy sand and Hanford loam) were fortified with 66 ng of [¹⁴C]this compound per gram of soil. The radiolabel was on either the pyrimidine ring or the phenyl ring.

- Incubation Conditions:

- Temperature: 25°C (with a comparison at 5°C).

- Moisture: Maintained at -100 kPa moisture potential (field capacity).

- Atmosphere: Dark incubation under positive O₂ pressure to maintain aerobic conditions.

- Duration: Up to 357 days.

- Measurements and Analysis:

- Extraction: Soil samples were periodically extracted with an acetone/acetic acid mixture.

- Metabolite Identification: Extractable metabolites were identified using chromatographic techniques.

- Mineralization: Trapped ¹⁴CO₂ was measured to account for mineralization.

- Bound Residues: The non-extractable bound residue fraction was quantified after sequential extraction.

- Kinetic Modeling: Data was fit to both a first-order initial rate model and a nonlinear two-compartment model.

2. Multi-Soil Degradation and Sorption Study

This expanded study provided a broader view of degradation across different soil properties [1] [2].

- Soil Selection: 16 different soils were fortified with a higher rate of 189 ng of [¹⁴C]this compound per gram.

- Incubation Conditions:

- Consistent with the core study: 25°C, -100 kPa moisture, dark, aerobic, for up to 55 days.

- Additional Analysis:

- Sorption Assessment: Apparent adsorption coefficients (Kd) were determined using a two-step extraction procedure.

The workflow of these experimental methods is summarized below:

Experimental workflow for determining this compound aerobic soil degradation half-life.

Degradation Pathway and Metabolites

This compound degrades in soil through several pathways, forming key metabolites that are less phytotoxic than the parent compound.

- Primary Metabolites: The study identified three main metabolites [1] [2]:

- Cloransulam (acid derivative resulting from demethylation)

- 5-Hydroxythis compound

- 5-Hydroxycloransulam

- Maximum Concentrations: These metabolites reached maximum concentrations of 25, 9, and 8 ng g⁻¹, respectively, and were found to be significantly less phytotoxic than this compound [1] [2].

- Bound Residues: A substantial portion of the applied radioactivity formed non-extractable bound residues, accumulating up to 76% of the applied ¹⁴C by the end of the study [1] [2].

- Mineralization: Only a small fraction of the parent compound was fully mineralized to CO₂, with evolved ¹⁴CO₂ accounting for up to 10% of the applied radioactivity [1] [2].

The relationships between the parent compound and its major transformation products are shown below:

Primary aerobic soil degradation pathway of this compound.

Environmental Impact and Regulatory Considerations

The degradation profile of this compound has direct implications for its environmental fate and regulatory status.

- Low Persistence, Potential Mobility: this compound is generally classified as non-persistent in soil [4]. However, both the parent and its acid metabolite are classified as highly mobile in soil, leading to concerns about potential groundwater contamination [3].

- Regulatory Follow-Up: The U.S. EPA requested prospective groundwater monitoring and additional phytotoxicity studies as a condition for its registration [3].

- Effects on Soil Microbiome: A 2021 study reported that this compound can cause changes in the soil bacterial community and affect the abundance of functional genes related to the nitrogen cycle, particularly inhibiting the nitrification process [6].

References

- 1. Products and Kinetics of Cloransulam - methyl Metabolism Aerobic Soil [academia.edu]

- 2. Publication : USDA ARS [ars.usda.gov]

- 3. - Cloransulam 氯酯磺草胺 methyl... methyl [agropages.com]

- 4. - Cloransulam (Ref: XDE 565) methyl [sitem.herts.ac.uk]

- 5. factors controlling degradation of pesticides in soil [ars.usda.gov]

- 6. Effects of this compound and diclosulam on soil ... [sciencedirect.com]

Cloransulam-methyl plant uptake translocation

Chemical Profile and Mode of Action

Table 1: Cloransulam-methyl Chemical and Physical Properties [1]

| Property | Description |

|---|---|

| Common Name | This compound |

| IUPAC Name | methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonamido]benzoate |

| CAS Number | 147150-35-4 |

| Molecular Formula | C15H13ClFN5O5S |

| Mode of Action | Inhibition of acetolactate synthase (ALS); Group 2 (HRAC) [2] |

| Herbicide Type | Systemic, selective for broadleaf weeds in soybeans [1] [2] |

This compound is a systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This disruption halts cell division and growth in the meristematic tissues [1]. Its systemic nature means it is absorbed by the plant and translocated to its growing points.

Plant Uptake and Translocation Pathways

The movement of this compound within the plant is fundamental to its efficacy. The diagram below illustrates the primary pathways.

This compound Uptake and Translocation Pathways in Plants

- Absorption Sites: The herbicide can be absorbed by both roots (from soil solution in pre-emergence applications) and foliage (in post-emergence applications) [1].

- Translocation: Once absorbed, it is translocated acropetally (upward) through the apoplast via the xylem, moving with the transpirational stream. This leads to its accumulation in the meristematic tissues, which are the primary sites of action [1].

- Differential Efficacy: The rate of absorption and translocation varies between weed species, which partly explains differences in susceptibility. For example, the susceptible entireleaf morningglory absorbed the herbicide more rapidly and completely than the more tolerant velvetleaf or prickly sida [3].

Quantitative Efficacy and Environmental Data

Table 2: Efficacy and Application Data for this compound in Soybeans [1] [3]

| Parameter | Details |

|---|---|

| Standard Post-Emergence Rate | 17.5 - 18 g ai/ha [1] [3] |

| Standard Pre-Emergence Rate | 35 - 44 g ai/ha [1] |

| Effective Reduced Rate | 9 g ai/ha (for small to midsize weeds) [3] |

| Key Target Weeds | Velvetleaf (Abutilon theophrasti), Common ragweed, Morningglory species (Ipomoea spp.) [1] [3] [4] |

| Weeds Suppressed | Prickly sida (Sida spinosa), Hemp sesbania, Sicklepod [3] |

Table 3: Environmental Fate and Ecotoxicology Data [1]

| Parameter | Value / Result |

|---|---|

| Soil Half-Life (Lab, aerobic) | 14 - 22 days |

| Soil Half-Life (Field, sandy loam) | DT50: 6.6 days; DT90: 59.1 days |

| Aqueous Photolysis Half-Life (pH 7) | 22 minutes |

| Hydrolysis Half-Life (pH 7) | 231 days |

| Soil Sorption (Koc) | 15.8 - 87.1 (Highly mobile) |

| Honeybee Contact LD50 | >25 µg/bee (Relatively non-toxic) |

| Earthworm 14-day LC50 | >859 mg/kg soil (No risk) |

Detailed Experimental Protocols

For researchers aiming to study the uptake, translocation, and metabolism of this compound, the following methodologies from the literature can be applied.

Radiolabeled Herbicide Absorption and Translocation Study

This protocol is adapted from research that investigated cloransulam in broadleaf weed species [3].

- Objective: To quantify the amount of herbicide absorbed by the plant and track its movement to different tissues over time.

- Materials:

- Radioactively labeled

14C-cloransulam-methyl. - Target plant species (e.g., entireleaf morningglory, velvetleaf, prickly sida).

- Plant growth chambers.

- Scintillation vials and cocktail.

- Oxidizer (for combusting plant tissue).

- Liquid Scintillation Counter (LSC).

- Radioactively labeled

- Method:

- Plant Growth: Grow plants to a specified growth stage (e.g., 2-4 leaf stage) under controlled conditions.

- Herbicide Application: Apply a solution containing

14C-cloransulam-methyl to a specific leaf, often using a micro-syringe. A non-ionic surfactant (0.25% v/v) may be added to the treatment solution to mimic field applications [1]. - Harvest: Harvest plants at multiple time intervals (e.g., 6, 24, 48, 96 Hours After Treatment).

- Plant Sectioning: Carefully separate the treated leaf, roots, and shoot above and below the treated leaf.

- Surface Rinse: Rinse the treated leaf with a suitable solvent to remove any unabsorbed herbicide. Analyze the rinse solution via LSC to determine the amount not absorbed.

- Combustion and Analysis: Oxidize each plant section separately in a biological oxidizer to trap

14CO2. Quantify the radioactivity in each sample using LSC.

- Data Analysis: Calculate absorption as the percentage of recovered radioactivity found inside the plant. Translocation is expressed as the percentage of the total absorbed radioactivity found in each plant part (roots, shoot meristem, etc.).

Soil Degradation and Metabolism Study

This protocol is based on USDA-ARS research on the effect of soil conditions on this compound degradation [5].

- Objective: To determine the dissipation rate of the parent compound and identify major metabolites under various soil conditions.

- Materials:

- Different soil types (e.g., Drummer silty clay loam, Cisne silt loam).

- Radiolabeled

14C-cloransulam-methyl (labeled on different parts of the molecule, e.g., phenyl ring or pyrimidine ring). - Controlled environment incubation chambers.

- Extraction solvents (e.g., acetonitrile, water).

- High-Performance Liquid Chromatography (HPLC) with radiodetector or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

- Method:

- Soil Preparation: Treat soil samples with

14C-cloransulam-methyl and adjust to different moisture levels (e.g., 20%, 40%, 60% water-filled pore space) and temperatures (e.g., 5, 15, 25, 40 °C). - Incubation: Incubate soils in aerobic conditions for up to 120 days.

- Sequential Extraction: At designated time points, extract soil with solvents to separate:

- Parent compound from soil solution.

- Metabolites.

- Bound residues (non-extractable).

- Mineralization Trap: Use alkali traps (e.g., KOH) to capture

14CO2 released from complete decomposition of the molecule. - Analysis: Analyze extracts using HPLC to separate and quantify parent compound and metabolites. Identify metabolite structures using techniques like NMR and LC-MS [6].

- Soil Preparation: Treat soil samples with

- Data Analysis: Calculate the half-life (DT50) of the parent compound under each condition. Track the formation and decline of major metabolites and bound residues.

This workflow outlines the key steps for the soil degradation study:

Soil Degradation and Metabolism Study Workflow

Key Summary

This compound is a highly mobile, systemic herbicide whose uptake and translocation are influenced by application method, weed species, and environmental conditions. Its primary mechanism of action is ALS inhibition. Critical factors for researchers to consider include its rapid aqueous photolysis, microbial degradation in soil, and the significant role of differential absorption and metabolism in determining plant susceptibility [1] [3] [5].

References

- 1. - Cloransulam 氯酯磺草胺 methyl... methyl [agropages.com]

- 2. This compound - Active Ingredient Page [chemicalwarehouse.com]

- 3. Cloransulam absorption, translocation, and efficacy on common ... [bioone.org]

- 4. Weed Management in Soybean (Glycine max) with ... [cambridge.org]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. Uptake, translocation and metabolism of the herbicide ... [pubmed.ncbi.nlm.nih.gov]

Cloransulam-methyl ecotoxicity fish aquatic plants

Ecotoxicity Profile of Cloransulam-methyl

The table below synthesizes the available quantitative ecotoxicity data for this compound. A blank cell indicates that specific data was not available in the search results.

| Organism / Aspect | Toxicity Level | Key Data & Comments |

|---|---|---|

| Fish | High Toxicity [1] | Regarded as more toxic to fish than to birds or aquatic invertebrates [1]. |

| Aquatic Plants | High Toxicity [1] | Considered toxic to aquatic plants and algae [1]. |

| Aquatic Invertebrates | Low to Moderate Toxicity [1] | Has a low level of toxicity to aquatic invertebrates [1]. |

| Honeybees | High Toxicity [1] | Shows a high level of toxicity to honeybees [1]. |

| Earthworms | High Toxicity [1] [2] | Considered toxic to earthworms; induces oxidative stress and DNA damage [1] [2]. |

| Environmental Fate | -- | Soil half-life (DT₅₀): 10-15 days (Non-persistent) [1]. Water solubility: 184 mg/L (moderate) [1]. Mobility: Mobile in soil; may leach to groundwater [1]. |

Experimental Insights & Mechanistic Pathways

While detailed protocols for fish and aquatic plants were not found, a study on earthworms provides a methodological framework and reveals the compound's mechanism of action, which is relevant for understanding its potential impact on other organisms.

The following diagram illustrates the mechanism of oxidative stress induced by this compound, as observed in earthworms:

Oxidative stress mechanism induced by this compound.

Key experimental findings and methodological approaches from the earthworm study include [2]:

- Test Organism: Eisenia fetida (a standard model organism for soil toxicology).

- Exposure Concentrations: 0.1 mg/kg and 1.0 mg/kg of soil.

- Exposure Duration: 28 and 56 days (aligned with the compound's soil half-life).

- Key Endpoints Measured:

- Biochemical: Reactive Oxygen Species (ROS), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione S-transferase (GST), Malondialdehyde (MDA).

- Genetic: 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage.

- Gene Expression: Levels of stress-related genes (Hsp70, CRT, TCTP, ANN).

- Data Analysis: Use of the Integrated Biomarker Response (IBR) index to combine multiple indicator responses into a comprehensive toxicity assessment.

Research Implications & Data Gaps

The earthworm study demonstrates that this compound can induce significant toxicity at sublethal concentrations through oxidative stress. This mechanistic pathway is a common response in various organisms exposed to environmental contaminants.

- The provided data confirms high toxicity to fish and aquatic plants, but specific dose-response relationships and standardized test protocols (e.g., OECD guidelines for fish or aquatic plant bioassays) were not available in the search results.

- For a complete risk assessment, you should consult the primary source documents used by the EPA to establish its Aquatic Life Benchmarks [3]. These documents contain the full experimental data from which the toxicity values are derived.

References

QuEChERS LC-MS/MS cloransulam-methyl residue analysis

Introduction to the Analytical Method

The analysis of pesticide residues in agricultural products is crucial for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). For the herbicide cloransulam-methyl, a sulfonanilide herbicide used extensively in soybean cultivation, a robust and efficient analytical method has been developed. The method combines Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation with highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection [1] [2]. This combination provides a reliable solution for monitoring this compound dissipation dynamics and final residues in crops and soil, supporting both regulatory decisions and environmental monitoring [1].

Principle of the QuEChERS LC-MS/MS Method

The QuEChERS method operates on the principle of acetonitrile extraction followed by a salting-out step-induced partitioning and a dispersive Solid-Phase Extraction (d-SPE) clean-up. This process effectively separates analytes from the complex sample matrix while minimizing co-extractive interferences [3]. The subsequent LC-MS/MS analysis provides high specificity and sensitivity. Liquid Chromatography separates the this compound from other components in the extract, and Tandem Mass Spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, confirms the identity and quantity of the analyte based on its unique precursor and product ion transitions [1] [3]. This entire workflow ensures accurate quantification at trace levels.

The following diagram illustrates the logical workflow of the method, from sample collection to final analysis.

Detailed Experimental Protocols

Sample Preparation and Extraction (QuEChERS)

This protocol is adapted from methods used for soybean, soil, and fruit matrices [1] [2] [3].

Materials:

- Samples: Soybean grain, plant, straw, or soil.

- Equipment: Homogenizer, analytical balance, centrifuge, vortex mixer, 50 mL centrifuge tubes.

- Reagents: Acetonitrile (LC-MS grade), Magnesium Sulfate (MgSO₄, anhydrous), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent.

Procedure:

- Homogenization: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [3].

- Extraction: Add 10 mL of acetonitrile to the tube.

- Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction [3].

- Salting-out Partitioning: Add a salt mixture, typically 1 g of NaCl and 4 g of anhydrous MgSO₄, to induce phase separation [3].

- Shake and Centrifuge: Shake the tube vigorously for 1 minute and then centrifuge at 4000 rpm (or higher) for 5 minutes [3].

- d-SPE Clean-up: Transfer 1 mL of the supernatant (acetonitrile layer) into a clean tube containing 150 mg of MgSO₄ and 25 mg of PSA sorbent.

- Vortex and Centrifuge: Vortex for 30 seconds and centrifuge again at 4000 rpm for 5 minutes [3].

- Final Extract: The resulting supernatant is the cleaned extract, which should be transferred to an LC vial for analysis [3].

Liquid Chromatography (LC) Conditions

The LC method is optimized to separate this compound from matrix interferences.

Typical Conditions:

- Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) [3].

- Mobile Phase A: Water with 0.1% formic acid [3].

- Mobile Phase B: Methanol, Acetonitrile, or a mixture with 0.1% formic acid [4] [3].

- Gradient Elution:

- Start: 95% A, 5% B.

- Ramp to 5% A and 95% B over 20 minutes.

- Hold at 5% A and 95% B for 5 minutes.

- Return to initial conditions and re-equilibrate for 5 minutes [3].

- Flow Rate: 0.3 mL/min [3].

- Injection Volume: 3 µL [3].

- Column Temperature: Maintained at ambient or controlled temperature (e.g., 40°C).

Mass Spectrometry (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer for high sensitivity and selectivity in MRM mode.

Typical Conditions:

- Ionization Source: Electrospray Ionization (ESI).

- Ionization Mode: Negative (ESI-) or Positive (ESI+), depending on the analyte's properties. This compound is typically detected in negative mode [4].

- Source Temperature: 250°C [3].

- Desolvation Temperature: 300°C [3].

- Detection Mode: Multiple Reaction Monitoring (MRM). Two specific transitions are monitored for each analyte: one for quantification and one for confirmation.

- MRM Transitions for this compound: The specific precursor ion > product ion transitions should be optimized using a standard solution. An example from a patent is the monitoring of ions for quantification and confirmation [4].

Method Validation Data

The QuEChERS LC-MS/MS method for this compound has been rigorously validated. The table below summarizes key performance characteristics as reported in the literature.

Table 1: Validation Parameters for this compound Determination using QuEChERS LC-MS/MS

| Parameter | Soybean Grain & Soil [1] [2] | Soybean Straw [1] [2] | General Performance (Related Studies) [5] |

|---|---|---|---|

| Average Recovery | 80% - 105% | 80% - 105% | 75% - 104% |

| Repeatability (RSDr) | < 11% | < 11% | < 20% |

| Reproducibility (RSD_R) | Not specified | Not specified | < 20% |

| Limit of Detection (LOD) | 0.001 mg kg⁻¹ | 0.005 mg kg⁻¹ | Not specified |

| Limit of Quantification (LOQ) | Implied from LOD & context | Implied from LOD & context | Not specified |

Application in Residue Analysis

This validated method has been successfully applied to study the environmental fate of this compound. Field dissipation studies at three different geospatial locations in China revealed that the herbicide degrades rapidly.

Table 2: Dissipation Dynamics of this compound in Soybean Plant and Soil

| Matrix | Dissipation Model | Half-life (T₁/₂) | Final Residues at Harvest |

|---|---|---|---|

| Soybean Plant | First-order kinetics | 0.21 - 0.56 days | Not detected or very low |

| Soil | First-order kinetics / Two-compartment | 0.44 - 5.53 days | ≤ 0.026 mg kg⁻¹ |

| Soybean Grain | - | - | ≤ 0.001 mg kg⁻¹ |

| Soybean Straw | - | - | ≤ 0.005 mg kg⁻¹ |

The data demonstrates that this compound dissipates quickly in soybean plants and soil, leading to negligible terminal residue levels in harvested grains. This indicates a low risk of mammalian ingestion exposure from treated crops [1] [2].

Troubleshooting and Best Practices

Low Recovery:

- Cause: Inefficient extraction or degradation during the process.

- Solution: Ensure fresh, properly stored solvents and salts. Verify the pH of the extraction; sometimes buffering the QuEChERS method can improve recovery for certain analytes. Minimize the time between extraction and analysis.

Matrix Effects (Ion Suppression/Enhancement):

- Cause: Co-eluting matrix components affecting ionization in the MS source.

- Solution: Use an effective d-SPE clean-up with PSA to remove organic acids and other polar interferences. Employ matrix-matched calibration standards to compensate for these effects.

Poor Chromatography (Broad or Tailing Peaks):

- Cause: Column contamination or suboptimal mobile phase/gradient.

- Solution: Guard the analytical column with a pre-column filter. Flush the column regularly. Optimize the starting mobile phase composition and gradient profile to improve peak shape.

Conclusion

The QuEChERS method coupled with LC-MS/MS detection provides a fast, simple, and reliable solution for determining this compound residues in agricultural and environmental matrices like soybeans and soil [1]. The method meets rigorous validation criteria with satisfactory recovery, precision, and sensitivity. Its application in field studies confirms the rapid dissipation and low persistence of this compound, ensuring the safety of the food supply and minimal environmental impact. This protocol serves as a robust guide for researchers and analysts in regulatory and commercial laboratories.

References

- 1. Dissipation dynamics and final residues of cloransulam- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Dissipation dynamics and final residues of cloransulam - methyl in... [link.springer.com]

- 3. of Pesticide Analysis in Fruit Using the Residue ... QuEChERS Method [agriculturejournal.org]

- 4. Measuring method of this compound residues in soybeans ... [patents.google.com]

- 5. of a Rapid Multiresidue Validation for the Determination of... Method [pubmed.ncbi.nlm.nih.gov]

Comprehensive Analytical Methods for Determination of Cloransulam-Methyl Residues in Soybean and Soil Samples

Introduction to Cloransulam-Methyl

This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide class, primarily used for post-emergence control of broad-leaved weeds in soybean fields. It acts by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the synthesis of branched-chain amino acids [1] [2]. This herbicide controls problematic weeds including cocklebur, horseweed, lambsquarters, mallow, pigweed, morning glory, ragweed, velvetleaf, and waterhemp [2]. This compound is typically applied at rates of 17.5–44 g ha⁻¹ and is formulated as water-dispersible granules for agricultural use [1] [2].

The chemical structure of this compound (IUPAC name: methyl 3-chloro-2-(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-ylsulfonamido)benzoate) features a triazolopyrimidine ring connected to a chlorinated benzoate ester through a sulfonamide linkage [2]. It has a moderate aqueous solubility of 184 mg L⁻¹ at 20°C and pH 7, with a low octanol-water partition coefficient (log P = -0.365), indicating limited potential for bioaccumulation [2]. The pKa value of 4.81 classifies it as a weak acid, and its vapor pressure is extremely low (4.0 × 10⁻¹¹ mPa at 20°C), indicating minimal volatility [2].

Analytical Method Principle

The determination of this compound residues in soybean and soil matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) following sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach [3] [4]. This method leverages the high sensitivity and selectivity of MS/MS detection, which minimizes matrix interferences and provides confident confirmation of residue identity through multiple reaction monitoring (MRM).

The QuEChERS methodology involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up. This approach effectively extracts polar to medium-polarity pesticide residues while removing many potential interferents from complex sample matrices. The method achieves efficient extraction and purification of this compound from challenging soybean and soil samples, enabling reliable quantification at trace levels [3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | 184 mg L⁻¹ | 20°C, pH 7 | [2] |

| Vapor Pressure | 4.0 × 10⁻¹¹ mPa | 20°C | [2] |

| Octanol-Water Partition Coefficient (log P) | -0.365 | pH 7, 20°C | [2] |

| Dissociation Constant (pKa) | 4.81 | 25°C | [2] |

| Molecular Mass | 429.81 g mol⁻¹ | - | [2] |

| Melting Point | 217°C | - | [2] |

Detailed Experimental Protocols

Sample Preparation and Extraction

The sample preparation protocol follows the QuEChERS approach with specific modifications for this compound in soybean and soil matrices [3]:

Homogenization: Representative soybean (grain, straw, or plant) or soil samples are homogenized using a food processor or grinding mill. For soybean grains, this should be done to a fine powder. Soil samples should be sieved through a 2-mm mesh to remove stones and debris.

Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. For soybean matrices, add 15 mL of acetonitrile and shake vigorously for 1 minute. For soil samples, use 15 mL of acetonitrile with 1% acetic acid. Add extraction salts packet containing 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g sodium acetate (NaOAc), then immediately shake vigorously for 1 minute to prevent salt clumping.

Centrifugation: Centrifuge the tubes at ≥3000 relative centrifugal force (RCF) for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the extracted analytes.

Cleanup Procedure

Dispersive SPE: Transfer 8 mL of the supernatant acetonitrile extract to a 15-mL d-SPE tube containing 1.2 g MgSO₄ and 0.4 g primary secondary amine (PSA) sorbent. For soybean straw samples with higher pigment content, additionally include 0.4 g C18 sorbent.

Shaking and Centrifugation: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.

Filtration: Transfer the purified extract to an autosampler vial through a 0.22-μm polytetrafluoroethylene (PTFE) syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis Conditions

The instrumental analysis should be performed under the following optimized conditions [3]:

Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size)

- Mobile Phase: A) 0.1% formic acid in water and B) 0.1% formic acid in methanol

- Gradient Program: Initial 20% B, increase to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions in 0.1 minute, and equilibrate for 2.9 minutes

- Flow Rate: 0.3 mL min⁻¹

- Injection Volume: 5 μL

- Column Temperature: 40°C

Mass Spectrometry:

- Ionization Mode: Electrospray ionization (ESI) in negative mode

- Detection: Multiple reaction monitoring (MRM)

- Ion Source Parameters: Nebulizer gas, drying gas, and heater gas temperatures optimized for maximum sensitivity

- MRM Transitions: Primary quantitative transition: m/z 429 → 174; qualifier transitions: m/z 429 → 194 and 429 → 211

The following workflow diagram illustrates the complete analytical procedure:

Method Validation Data

The analytical method for this compound determination in soybean and soil samples has been rigorously validated to ensure reliability, accuracy, and precision [3]:

Table 2: Method Validation Parameters for this compound in Soybean and Soil Matrices

| Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (mg kg⁻¹) | Limit of Quantitation (mg kg⁻¹) |

|---|---|---|---|---|

| Soybean Grain | 80-105 | 3-11 | 0.001 | 0.01 |

| Soybean Plant | 80-105 | 3-11 | 0.001 | 0.01 |

| Soybean Straw | 80-105 | 3-11 | 0.005 | 0.05 |

| Soil | 80-105 | 3-11 | 0.001 | 0.01 |

The validation study demonstrated that the method provides excellent accuracy with mean recoveries consistently within the acceptable range of 80-105% across all matrices. The precision of the method, expressed as relative standard deviation (RSD%), ranged between 3-11% for all matrices, meeting international guidelines for pesticide residue analysis [3]. The method exhibits high sensitivity with limits of detection (LOD) as low as 0.001 mg kg⁻¹ for soybean grain, plant, and soil, and 0.005 mg kg⁻¹ for soybean straw. The limits of quantitation (LOQ) were established at 0.01 mg kg⁻¹ for most matrices and 0.05 mg kg⁻¹ for soybean straw [3].

Residue Findings and Dissipation Dynamics

Dissipation in Soybean Plants and Soil

Field studies conducted at multiple geographical locations in China revealed that this compound exhibits rapid dissipation in soybean plants and soil environments [3] [4]:

Table 3: Dissipation Half-lives and Terminal Residues of this compound in Soybean and Soil

| Matrix | Half-life (Days) | Application Rate (g ha⁻¹) | Terminal Residue at Harvest (mg kg⁻¹) |

|---|---|---|---|

| Soybean Plant | 0.21-0.56 | 17.5-44 | ≤0.005 (straw) |

| Soil | 0.44-5.53 (field) | 17.5-44 | ≤0.026 |

| Soil | 13-28 (laboratory) | - | - |

| Soybean Grain | - | 17.5-44 | ≤0.001 |

The dissipation dynamics in soybean plants followed first-order kinetics with very short half-lives of 0.21-0.56 days, indicating rapid degradation [3]. Soil dissipation showed biphasic characteristics, better described by a two-compartment model, with field half-lives ranging from 0.44 to 5.53 days across different geographical locations and seasons [3]. Under controlled laboratory conditions, soil half-lives were longer, ranging from 13 to 28 days [5]. The terminal residue levels at harvest time were minimal across all matrices, with concentrations below 0.001 mg kg⁻¹ in soybean grain, up to 0.005 mg kg⁻¹ in soybean straw, and up to 0.026 mg kg⁻¹ in soil [3].

Environmental Fate and Degradation

This compound undergoes microbial degradation in soil, with the major metabolites identified as cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam [5]. These metabolites exhibit significantly reduced phytotoxicity compared to the parent compound. Studies show that bound residues account for up to 76% of applied radioactivity by 357 days after treatment, indicating strong adsorption to soil organic matter [5]. Degradation rates decrease approximately 10-fold when soils are incubated at 5°C or when sterilized by gamma-irradiation, confirming the importance of microbial activity in dissipation [5].

Recent research has demonstrated that specific soil microorganisms play crucial roles in this compound degradation. A synthetic microbial community (SynCom) composed of four bacterial species (including Sphingobium and Bacillus species) achieved 60-99% degradation efficiency of multiple herbicides, including this compound, in black soil microcosms over 35 days [6]. This SynCom application also increased soil bacterial biodiversity and altered soil enzyme activities, particularly those related to carbon metabolism [6].

Environmental Impact and Soil Microbial Effects

Studies on the ecotoxicological effects of this compound indicate that this herbicide causes transient changes in soil microbial community structure and function. Research has shown that this compound and the related herbicide diclosulam significantly affect functional genera related to nitrogen cycling in soil ecosystems [1]. Both herbicides inhibited nitrification reactions but at low concentrations (0.05 mg kg⁻¹) appeared to stimulate denitrification processes [1].

The application of this compound initially reduces the abundance of ammonia-oxidizing bacteria and archaea but subsequently enriches certain microorganisms capable of herbicide degradation, including genera such as Sphingobium, Bacillus, and Massilia [1] [6]. These shifts in microbial community composition are accompanied by changes in the abundance of functional genes related to nitrogen cycling, particularly a decrease in genes encoding ammonia monooxygenase (amoA) [1].

Herbicide effects on soil enzyme activities have been evaluated using the Integrated Biomarker Response (IBR) index, which revealed that this compound has significant impacts on urease and β-glucosidase activities—key enzymes involved in nitrogen and carbon cycling, respectively [1]. These enzymatic activities are particularly sensitive to herbicide exposure and can serve as early indicators of soil ecosystem disturbance.

The following diagram illustrates the environmental fate and effects of this compound in agricultural systems:

Regulatory Status and Tolerances

This compound is not approved under the European Union's EC Regulation 1107/2009 [2]. In the United States, the Environmental Protection Agency has established tolerances for this compound residues in soybean commodities: 0.02 ppm in soybean seed, 0.1 ppm in soybean forage, and 0.2 ppm in soybean hay [7]. These regulatory limits are significantly higher than the terminal residue levels observed in field studies, which reported maximal concentrations of 0.001 mg kg⁻¹ in soybean grain, demonstrating that when used according to label directions, this compound residues remain well below established safety thresholds [3] [7].

Conclusion

The QuEChERS-LC-MS/MS method presented provides a robust, sensitive, and efficient approach for determining this compound residues in soybean and soil matrices. The method validation data confirm its reliability for monitoring studies and environmental fate investigations. Field residue trials demonstrate that this compound exhibits rapid dissipation in soybean plants and soil, with terminal residues at harvest well below established tolerance levels, indicating minimal consumer exposure risks.

The environmental fate studies reveal that this compound undergoes rapid microbial degradation in soil, with formation of less phytotoxic metabolites and significant binding to soil organic matter. While this herbicide causes transient effects on soil microbial communities, particularly those involved in nitrogen cycling, these changes are generally temporary, and microbial populations typically recover over time. The development of specialized synthetic microbial communities shows promise for enhancing degradation in agricultural soils with history of herbicide application.

References

- 1. Effects of this compound and diclosulam on soil ... [sciencedirect.com]

- 2. This compound (Ref: XDE 565) - AERU [sitem.herts.ac.uk]

- 3. Dissipation dynamics and final residues of cloransulam - methyl in... [link.springer.com]

- 4. Dissipation dynamics and final residues of cloransulam- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Publication : USDA ARS [ars.usda.gov]

- 6. SynCom‐mediated herbicide degradation activates microbial ... [pmc.ncbi.nlm.nih.gov]

- 7. Index for this compound (Pc Code 129116) | Pesticides [archive.epa.gov]

cloransulam-methyl application rate timing soybean

Chemical and Application Overview

Cloransulam-methyl is a systemic, selective herbicide belonging to the triazolopyrimidine chemical class. It is an Acetolactate Synthase (ALS) inhibitor, classified under HRAC Group 2. It primarily targets broadleaf weeds in soybean crops, controlling weeds via root and shoot uptake. Application is typically a single postemergence treatment prior to the R2 growth stage of soybeans [1] [2].

Technical Specifications and Usage Guidelines

Application Rate and Timing

| Parameter | Specification |

|---|---|

| Active Ingredient | This compound [1] |

| Common Product Name | FirstRate [3] [1] |

| Standard Use Rate | Low use rate (product-specific; consult label) [1] |

| Soybean Growth Stage Cutoff | Prior to R2 (Full Flower) stage [3] |

| Preharvest Interval (PHI) | 25 days for forage or hay; 70 days for grain [3] |

Formulated Premix Product Example

| Parameter | Specification |

|---|---|

| Product Name | Antares Prime [2] |

| Formulation | Patent-pending liquid mixture of Sulfentrazone + this compound [2] |

| Application Type | Pre-emergence or Pre-plant Incorporated [2] |

| Target Weeds | Pigweed, Morningglory, Yellow Nutsedge [2] |

Experimental Protocol for Field Evaluation

Experimental Design and Setup

- Design: Randomized Complete Block (RCB) is standard, with treatments replicated 3-4 times for statistical reliability.

- Plot Size: Minimum of 10 ft x 30 ft to accommodate standard spray boom passes and minimize edge effects.

- Crop System: Experiments can be conducted in all soybean herbicide-tolerant trait systems [2].

- Application Method: Use a backpack sprayer or research plot sprayer calibrated to deliver 15-20 gallons per acre (GPA) with flat-fan nozzles. Pressure should be maintained at 25-40 PSI for optimal droplet size.

Treatment Structure

The treatment structure should include multiple tiers for comparison:

- This compound alone at the standard use rate.

- Premix formulation (e.g., Antares Prime) alone [2].

- Tank-mixture partners (e.g., with grass herbicides like clethodim or residual products like acetochlor) [4].

- Standard herbicide check (e.g., another Group 2 herbicide like imazamox).

- Weedy check (non-treated control for comparison).

- Weed-free check (maintained by hand-weeding).

Data Collection and Analysis

- Weed Control Efficacy: Visually assess percent control (0-100%) for each target weed species at 14, 28, and 60 Days After Treatment (DAT). Record weed density and biomass (g/m²) from quadrats at 60 DAT.

- Crop Safety: Visually assess soybean injury (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT. Record soybean growth stage at application. Measure yield (bu/acre) at harvest maturity.

- Statistical Analysis: Perform Analysis of Variance (ANOVA) on all quantitative data (control ratings, density, biomass, yield). Separate means using Fisher's Protected LSD at α=0.05.

Mode of Action and Resistance Management

Biochemical Pathway and Site of Action

This compound inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthetic pathway for the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts this biosynthesis, rapidly stopping cell division and leading to plant growth cessation and eventual death [1] [5].

Diagram 1: Biochemical Mechanism of this compound. The herbicide specifically inhibits the ALS enzyme, disrupting the production of essential amino acids and leading to plant death.

Herbicide Resistance Management

Over-reliance on a single herbicide mode of action, including ALS inhibitors, exerts heavy selection pressure and can lead to resistant weed populations. Weeds like waterhemp have demonstrated resistance to multiple Group 2 herbicides [5].

- Resistance Mitigation Strategy: Integrate this compound with herbicides from different HRAC groups (e.g., Group 15 like acetochlor, or Group 10 like glufosinate) in a program approach [6] [4] [7].

- Multiple Modes of Action: Use effective tank mixtures or sequential applications with different sites of action active on the same target weeds.

- Cultural and Mechanical Controls: Combine chemical control with practices like narrow row spacing for quicker canopy closure and crop rotation to reduce selection pressure [7].

Integrated Application Decision Framework

The following workflow outlines a comprehensive protocol for planning and executing a this compound application in a research or production setting.

Diagram 2: Integrated Application Decision Workflow. This protocol ensures applications are timed correctly and integrated with other management tactics for effective weed control and resistance management.

Conclusion

This compound remains a valuable tool for controlling broadleaf weeds in soybeans. Its effective use within an Integrated Weed Management (IWM) framework requires strict adherence to application timing relative to soybean growth stage and proactive resistance management by rotating and mixing herbicide modes of action. For researchers, robust experimental design is crucial for generating reliable data on the efficacy and fit of new formulations and tank-mix partners in evolving production systems.

References

- 1. This compound - Active Ingredient Page [chemicalwarehouse.com]

- 2. Antares Prime [helenaagri.com]

- 3. Updated soybean growth stage cutoffs for postemergence ... [blog-crop-news.extension.umn.edu]

- 4. Weed Management in Xtendflex® Soybean in 2025 [cropscience.bayer.us]

- 5. Herbicide How-To: Understanding Herbicide Mode of Action [extension.okstate.edu]

- 6. New herbicides for the 2025 growing season [blog-crop-news.extension.umn.edu]

- 7. 6. Weed Management | NC State Extension Publications [content.ces.ncsu.edu]

postemergence weed control soybean cloransulam-methyl

Herbicide Profile and Efficacy

Cloransulam-methyl is a systemic sulfonanilide and triazolopyrimidine herbicide that inhibits the acetolactate synthase (ALS) enzyme, a key site in the biosynthesis of branched-chain amino acids [1]. It is typically formulated as water-dispersible granules and is selective for soybeans [1].

The table below summarizes key performance data from a field study and a recent resistance investigation:

Table 1: Efficacy and Weed Control Spectrum of this compound

| Aspect | Findings | Source/Context |

|---|---|---|

| General Efficacy | Effective postemergence control of broadleaf weeds in soybean (cv. Doko) [2]. | Field experiment on a "Cerrado" oxisol [2]. |

| Specifically Controlled Weeds | Controlled Acanthospermum hispidum and Blainvillea latifolia efficiently. In a tank mix with lactofen, it also controlled Nicandra physaloides [2]. | Same field experiment; doses of 20, 30, and 40 g/ha [2]. |

| Weeds on Control Spectrum | Cocklebur, Horseweed, Lambsquarters, Mallow, Pigweed, Morning glory, Ragweed, Velvetleaf, Waterhemp [1]. | Pesticide Properties Database [1]. |

| Resistance Observation | Two common lambsquarters populations from China with multiple resistance to other ALS-inhibitors (thifensulfuron-methyl) and a PSII-inhibitor (bentazone) showed no detectable resistance to this compound [3]. | Laboratory dose-response and cross-resistance study [3]. |

Application Protocol and Integration

For effective use, this compound must be integrated into a broader weed management strategy. It is available as a standalone active ingredient or in premixes like Tendovo (with S-metolachlor and metribuzin) for pre-emergence applications [4].

Table 2: Application Guidelines for this compound in Soybean

| Parameter | Recommendation |

|---|---|

| Application Type | Postemergence (POST) [2] [1] [5]. |

| Typical Use Rate | 20 to 40 grams of active ingredient per hectare (g ai/ha) [2]. |

| Application Timing | Weeds should be actively growing and in the 2- to 4-leaf stage or 2-3 inches tall [6]. Apply to soybeans up to the R1 growth stage [4] [5]. |

| Tank Mix Partners | Often tank-mixed with other herbicides to broaden the control spectrum or manage resistance (e.g., lactofen) [2]. It is also listed as a mixing partner for flumioxazin in pre-emergent programs [5]. |

| Key Consideration | Overlapping residual herbicides are critical to prevent weed escape, especially with the prevalence of herbicide-resistant weeds [6]. |

The following workflow outlines a standard experimental protocol for evaluating this compound efficacy and resistance in a greenhouse setting, based on methodologies from recent research.

Resistance Management and Environmental Considerations

Herbicide resistance is a major challenge in modern agriculture. While this compound remains effective against some resistant biotypes [3], over-reliance on any single site of action increases selection pressure for resistance.

- Resistance Status: Palmer amaranth populations in Brazil have been confirmed with multiple resistance to Group 2 (ALS-inhibitors, including this compound) and Group 9 (glyphosate) herbicides [7]. This underscores the critical need for proactive resistance management.

- Complexity of Resistance: Resistance patterns within a single HRAC group can be complex. Cross-resistance is not always uniform across all chemistries within Group 2 and can be influenced by specific amino acid substitutions in the ALS enzyme and other non-target-site mechanisms [8] [3].

- Management Strategy: The cornerstone of resistance management is diversifying the sites of action used. This involves:

- Rotating Herbicides: Using herbicides from different HRAC groups in consecutive seasons.

- Tank-Mixing: Applying effective herbicides with multiple, complementary sites of action simultaneously [4] [9].

- Incorporating Non-Chemical Tactics: Combining chemical control with cultural practices (narrow rows, cover crops) and mechanical practices (cultivation) to reduce weed pressure [6].

The diagram below illustrates the two primary mechanisms by which weeds evolve resistance to ALS-inhibitors like this compound.

Environmental and Safety Profile

Researchers should be aware of the compound's environmental fate and toxicity.

- Environmental Fate: this compound has moderate aqueous solubility and is considered non-volatile. It can be mobile in the environment and has the potential to leach to groundwater. It is generally non-persistent in soil, with field dissipation half-lives (DT₅₀) around 10 days [1].

- Toxicity: It has a low mammalian toxicity but is a skin and eye irritant. Ecotoxicologically, it has a low level of toxicity to birds and aquatic invertebrates but is more toxic to fish, aquatic plants, algae, and honeybees [1].

Key Takeaways for Researchers

- This compound is a valuable tool for postemergence control of key broadleaf weeds in soybeans.

- It demonstrates efficacy against some weed biotypes resistant to other ALS inhibitors, highlighting the nuance in cross-resistance patterns.

- Its successful and sustainable use is dependent on integration into a diversified weed management program that includes multiple herbicide sites of action and cultural practices to mitigate resistance development.

- Always consult and follow local product labels for specific application rates, timing, and safety precautions.

References

- 1. This compound (Ref: XDE 565) - AERU [sitem.herts.ac.uk]

- 2. Efficacy and selectivity of this compound in ... [weedcontroljournal.org]

- 3. Multiple Resistance to PS II-Inhibiting and ALS ... [mdpi.com]

- 4. New herbicides for the 2025 growing season [blog-crop-news.extension.umn.edu]

- 5. Weed Management in Xtendflex® Soybean in 2025 [cropscience.bayer.us]

- 6. 6. Weed Management | NC State Extension Publications [content.ces.ncsu.edu]

- 7. Amaranthus palmeri [weedscience.org]

- 8. Herbicide resistance is complex: a global review of cross ... [cambridge.org]

- 9. Take Action's 2025 Herbicide Classification Chart Now ... [growiwm.org]

Comprehensive Analysis of Cloransulam-Methyl Residues in Crop Matrices: Application Notes and Protocols

Introduction to Cloransulam-Methyl

This compound is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical class that effectively controls broadleaf weeds in soybean fields. This herbicide primarily functions by inhibiting the activity of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine. The chemical designation of this compound is methyl 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoate with a molecular formula of C₁₅H₁₃ClFN₅O₅S and a molecular mass of 429.81 g/mol. According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) classification systems, this compound belongs to Group 2 (B) herbicides, indicating its specific action on ALS enzymes. [1]

This compound is particularly effective against problematic weeds including cocklebur, horseweed, lambsquarters, pigweed, ragweed, and velvetleaf. It can be applied either as a pre-emergence or post-emergence treatment at application rates typically ranging from 17.5–44 g ha⁻¹. The herbicide is formulated as water-dispersible granules and exhibits moderate aqueous solubility (184 mg L⁻¹ at pH 7, 20°C), low volatility (vapor pressure: 4.0 × 10⁻¹¹ mPa), and relatively mobile properties in soil environments. Its dissociation constant (pKa) of 4.81 characterizes it as a weak acid, which influences its behavior in different environmental conditions. [2] [1]

Residue Analytical Method

Sample Preparation and Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient methodology for extracting this compound residues from various soybean matrices and soil. The procedure begins with homogenizing representative samples of soybean grain, plant material, straw, or soil. For optimal extraction, a 10±0.1 g portion of the homogenized sample is weighed into a 50-mL centrifuge tube. The extraction follows using 10 mL of acetonitrile as the primary solvent, which effectively isolates the target analyte from the complex plant matrix. [3]

To facilitate partitioning and clean-up, appropriate quantities of salts and buffers are added, typically including magnesium sulfate (MgSO₄) to remove residual water and sodium chloride (NaCl) to enhance phase separation. The mixture is vigorously shaken for a minimum of 1 minute to ensure complete interaction between the solvent and matrix components. Subsequent centrifugation at approximately 4000-4500 rpm for 5 minutes achieves clear phase separation, with the acetonitrile layer containing the target analyte being collected for further clean-up. For additional purification, a dispersive solid-phase extraction (d-SPE) step is recommended using primary secondary amine (PSA) and C18 sorbents to remove interfering compounds such as fatty acids, pigments, and sugars, ultimately improving analytical specificity and instrument performance. [3]

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the optimal analytical platform for detecting and quantifying this compound residues due to its high sensitivity and selectivity. The chromatographic separation employs a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The mobile phase consists of two components: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.3 mL min⁻¹ with a gradient elution program. The initial conditions start at 20% mobile phase B, increasing to 90% B over 8 minutes, held for 2 minutes, then returned to initial conditions for re-equilibration. [3]

Mass spectrometric detection operates in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to enhance specificity. The optimal MS parameters for this compound detection include: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, and desolvation gas flow 1000 L h⁻¹. For this compound, the precursor ion m/z 428.9 fragments to yield characteristic product ions at m/z 181.0 and m/z 210.0, which serve as quantitative and qualitative transitions, respectively. This dual transition monitoring provides confirmation of analyte identity through ion ratio consistency while maintaining high sensitivity for quantification purposes. [3]

Method Validation

Extensive validation studies have demonstrated that the QuEChERS-LC-MS/MS method delivers excellent analytical performance for determining this compound residues across various matrices. The method exhibits linear response over a concentration range of 0.001-1.0 mg kg⁻¹ with correlation coefficients (r²) exceeding 0.99, indicating strong proportional relationship between concentration and detector response. Accuracy evaluations through recovery studies show average recoveries ranging from 80% to 105% across different fortification levels, well within acceptable methodological criteria. [3]

The precision of the method, expressed as relative standard deviation (RSD), ranges between 3-11%, demonstrating satisfactory repeatability and reproducibility. Method sensitivity is characterized by a limit of detection (LOD) of 0.001 mg kg⁻¹ for soybean grain, plant, and soil matrices, and 0.005 mg kg⁻¹ for soybean straw. The limit of quantification (LOQ) is established at 0.01 mg kg⁻¹ for all matrices, representing the lowest concentration that can be reliably quantified with acceptable accuracy and precision. This validated method provides researchers with a robust analytical tool for monitoring this compound residues in comprehensive environmental fate studies. [3]

Residue Dynamics and Environmental Fate

Field Dissipation Studies

Field dissipation studies conducted across multiple geographical locations in China have revealed that this compound exhibits rapid degradation in both soybean plants and soil environments. In soybean plants, the herbicide demonstrates particularly fast dissipation with half-lives (T₁/₂) ranging from 0.21 to 0.56 days, indicating minimal persistence in above-ground plant tissues. This rapid degradation in plants can be attributed to various metabolic processes, including hydrolysis, conjugation, and subsequent formation of bound residues. The dissipation pattern in soil follows a biphasic degradation model, characterized by an initial rapid decline followed by a slower dissipation phase, with overall half-lives ranging from 0.44 to 5.53 days across different experimental sites. [3]

The following table summarizes the dissipation parameters of this compound in various matrices:

Table 1: Dissipation dynamics of this compound in soybean and soil matrices

| Matrix | Dissipation Model | Half-life (Days) | Range | DT₉₀ (Days) |

|---|---|---|---|---|

| Soybean plant | First-order kinetics | 0.21-0.56 | - | - |

| Soil | Two-compartment | 0.44-5.53 | - | - |

| Soil (lab, 20°C) | First-order kinetics | 15 | - | - |

| Soil (field) | First-order kinetics | 10 | - | - |

| Aquatic systems | Photolysis | <5 | Rapid | - |

Terminal Residues

Terminal residue studies conducted at harvest time have consistently demonstrated minimal residual presence of this compound across all soybean matrices. In soil samples collected at harvest, this compound residues measured ≤0.026 mg kg⁻¹, representing a small fraction of the initially applied amount. Soybean grain exhibited the lowest residue levels, with concentrations ≤0.001 mg kg⁻¹, while soybean straw contained slightly higher amounts at ≤0.005 mg kg⁻¹. These negligible terminal residue levels indicate minimal persistence and confirm that mammalian ingestion exposure through soybean consumption remains extremely low. [3]

The final residue data provides crucial information for dietary risk assessment and supports the establishment of maximum residue limits (MRLs). The consistently low residue levels detected across multiple field sites and growing seasons suggest that this compound undergoes extensive degradation during the soybean growth period, resulting in minimal carry-over into harvestable commodities. This dissipation profile, combined with the herbicide's favorable toxicological characteristics, positions this compound as a compound with minimal consumer safety concerns regarding residue exposure through food commodities. [3]

Environmental Impact Assessment

Effects on Soil Microorganisms

Comprehensive soil ecotoxicological assessments have revealed that this compound exerts significant influences on soil microbial communities, particularly affecting populations involved in crucial nutrient cycling processes. Research demonstrates that both this compound and the structurally related herbicide diclosulam cause substantial alterations in the functional genera associated with the nitrogen cycle, with concomitant increases in the abundances of specific bacterial taxa capable of degrading herbicide residues in soil. Through high-throughput sequencing analysis, researchers observed that these herbicides induced differential effects on nitrogen transformation processes, generally inhibiting nitrification reactions while potentially enhancing denitrification under specific concentration conditions. [2]

The impact on carbon cycle processes was evaluated by monitoring the Calvin-Benson-Bassham (CBB) cycle, a fundamental pathway for carbon dioxide fixation in autotrophic soil microorganisms. Gene abundance analysis related to the CBB cycle demonstrated that exposure to this compound resulted in modulated expression of key functional genes, indicating potential disruption of carbon sequestration processes in soil ecosystems. These molecular findings were corroborated by enzymatic activity assessments, which revealed that this compound exposure significantly affected the activities of β-glucosidase and urease, two key enzymes involved in carbon and nitrogen cycling, respectively. The sensitivity of these enzymatic biomarkers to herbicide exposure highlights their utility as early indicators of soil ecosystem disturbance. [2]

Integrated Biomarker Response

The Integrated Biomarker Response (IBR) approach provides a comprehensive quantitative assessment of this compound's ecotoxicological impact on soil health. By standardizing data from multiple biomarkers including microbial community parameters, functional gene abundances, and enzyme activities, the IBR methodology enables calculation of a composite toxicity index that facilitates comparison between different herbicides. Application of this approach to this compound and diclosulam revealed distinct toxicity profiles, with the IBR index effectively capturing the concentration-dependent responses of soil microbial communities to herbicide exposure. [2]

The IBR analysis further identified specific sensitive biomarkers that responded most markedly to this compound exposure, including particular nitrogen-cycling bacteria and carbon-transforming enzymes. The deviation indices derived from the IBR calculation pinpointed whether the herbicide effect on each biomarker represented upregulation or downregulation, providing mechanistic insights into the compound's ecotoxicological mode of action. This comprehensive assessment approach offers researchers and regulators a robust tool for evaluating the potential environmental risks associated with this compound application in agricultural systems. [2]

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow for this compound residue analysis in crop and soil matrices:

Figure 1: Sample preparation workflow for this compound residue analysis

Residue Analysis Protocol

5.2.1 Sample Collection and Storage

Field sampling should follow established statistical design with a minimum of five replicate plots per treatment, including control plots. Collect soybean grain, plant, straw, and soil samples at predetermined intervals following application (e.g., 0, 1, 3, 7, 14, 21, 30, and 45 days after treatment, plus harvest). Soil samples should be collected from the root zone (0-15 cm depth) using a soil corer, with composite samples consisting of at least five subsamples per plot. All samples must be immediately placed in pre-cleaned amber glass containers and transported to the laboratory on ice. Upon arrival, store samples at -20°C until analysis to prevent analyte degradation or transformation. [3]

5.2.2 Extraction Procedure

- Thaw samples at room temperature and homogenize using a high-speed blender until a consistent texture is achieved.

- Weigh 10±0.1 g of homogenized sample into a 50-mL polypropylene centrifuge tube.

- Add 10 mL of HPLC-grade acetonitrile to each tube using a calibrated pipette.

- Vortex vigorously for 1 minute to ensure complete solvent-sample interaction.

- Add salt mixture typically consisting of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

- Immediately shake for 1 minute following salt addition to prevent clumping.

- Centrifuge at 4000 rpm for 5 minutes to achieve phase separation.

5.2.3 Clean-up Procedure

- Transfer 1 mL of the upper acetonitrile layer to a 2-mL d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 sorbent.

- Vortex for 30 seconds to ensure complete interaction with sorbents.

- Centrifuge at 4000 rpm for 2 minutes to pellet the sorbents and particulates.

- Carefully transfer the supernatant to an autosampler vial using a Pasteur pipette.

- Filter through a 0.22-μm PTFE membrane if particulate matter remains visible.

5.2.4 LC-MS/MS Analysis Conditions

Table 2: Optimal LC-MS/MS parameters for this compound analysis

| Parameter | Configuration | Description |

|---|---|---|

| Chromatography | ||

| Column | Reverse-phase C18 | 100 mm × 2.1 mm, 1.8 μm |

| Column Temperature | 40°C | - |

| Mobile Phase A | 0.1% Formic acid in water | - |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | - |

| Flow Rate | 0.3 mL min⁻¹ | - |

| Injection Volume | 5 μL | - |

| Mass Spectrometry | ||

| Ionization Mode | ESI-negative | - |

| Capillary Voltage | 3.5 kV | - |

| Source Temperature | 150°C | - |

| Desolvation Temperature | 500°C | - |

| Desolvation Gas Flow | 1000 L h⁻¹ | Nitrogen |

| MRM Transitions | ||

| Quantitative | 428.9 → 181.0 | Collision energy: 25 eV |

| Qualitative | 428.9 → 210.0 | Collision energy: 20 eV |

Quality Assurance and Control

Quality control measures must be implemented throughout the analytical process to ensure data reliability. Each analytical batch should include procedural blanks (solvent processed without sample), matrix-matched calibration standards, and spiked recovery samples at multiple concentrations (typically 0.01, 0.1, and 0.5 mg kg⁻¹). Recovery rates should fall within 70-120% with relative standard deviations <20% for the method to be considered in control. The calibration curve must demonstrate linearity with r² ≥ 0.99 across the working range, and continuing calibration verification standards should be analyzed after every 10-15 samples to monitor instrument performance drift. [3]

Conclusion

The comprehensive analytical methodology presented in this protocol provides researchers with a robust framework for determining this compound residues in crop matrices and soil. The QuEChERS-LC-MS/MS approach offers an optimal balance of efficiency, sensitivity, and specificity, enabling reliable quantification at environmentally relevant concentrations. Field dissipation studies confirm that this compound exhibits rapid degradation in both soybean plants and soil, with half-lives generally less than one week, resulting in negligible terminal residues at harvest time. The minimal residue levels detected in soybean grain (≤0.001 mg kg⁻¹) demonstrate favorable dissipation characteristics from a food safety perspective. [3]

Environmental impact assessments, however, indicate that this compound can cause significant perturbations to soil microbial communities, particularly affecting microorganisms involved in nitrogen and carbon cycling processes. These effects on non-target soil organisms highlight the importance of judicious application practices and adherence to recommended dosage rates. The integrated biomarker response approach provides a comprehensive tool for evaluating the ecotoxicological profile of this compound relative to other herbicides. Researchers should consider these environmental factors when developing integrated weed management strategies that minimize ecological impact while maintaining effective weed control. [2]

References

Comprehensive Application Notes and Protocols: HPLC-UV Analysis of Cloransulam-methyl

Introduction to Cloransulam-methyl

This compound is a widely used triazolopyrimidine sulfonanilide herbicide employed for broadleaf weed control in various agricultural settings, particularly in soybean crops. This herbicide belongs to the acetolactate synthase (ALS) inhibitor family, which disrupts branched-chain amino acid synthesis in susceptible plants. Understanding the chemical behavior and environmental fate of this compound requires robust analytical methods that can accurately quantify its presence in different matrices. High-performance liquid chromatography with UV detection (HPLC-UV) represents one of the most widely implemented techniques for the analysis of this compound in environmental and agricultural samples [1]. These methods are essential for regulatory compliance, environmental monitoring, and residue studies aimed at ensuring food safety and environmental protection.

The development of precise and accurate analytical methods for pesticide residues like this compound has become increasingly important in the context of sustainable agriculture and integrated pest management. With the global agrochemical market emphasizing products with favorable environmental profiles and minimal residue concerns, this compound has gained prominence due to its effective weed control and relatively rapid degradation in environmental matrices [2] [3]. The HPLC-UV methods described in these application notes provide researchers and analytical chemists with reliable tools for monitoring this herbicide across various experimental and regulatory scenarios.

Chemical Properties and Structure

This compound possesses distinct chemical characteristics that influence its analytical determination and environmental behavior. The compound has a molecular formula of C~15~H~13~ClFN~5~O~5~S and a molecular weight of 429.810 g/mol [4]. Its Chemical Abstracts Service (CAS) registry number is 147150-35-4, which provides unique identification in chemical databases and regulatory documents. The systematic IUPAC name for this compound is Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate, reflecting its complex heterocyclic structure [4].